molecular formula C9H19NO2 B110812 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- CAS No. 3637-10-3

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-

Cat. No.: B110812
CAS No.: 3637-10-3
M. Wt: 173.25 g/mol
InChI Key: CSGAUKGQUCHWDP-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- (CAS 52722-86-8), is a hydroxylamine derivative with a piperidine backbone substituted with four methyl groups at positions 2,2,6,6 and a hydroxyethyl group at position 1. Its molecular formula is C₁₁H₂₃NO₂, with an average mass of 201.31 g/mol and a monoisotopic mass of 201.17288 g/mol . This compound is notable for its stability and versatility, serving as a precursor to nitroxyl radicals in spin-trapping applications and as a non-ionic surfactant in industrial formulations . Its citrate salt derivative (C₃₃H₆₅N₃O₁₃) is used in cosmetics for UV absorption and emulsification .

Biological Activity

4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- (commonly referred to as Tempone-H) is a compound with notable biological activity, particularly in the context of oxidative stress and radical formation. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₉H₁₇NO₂
  • Molecular Weight : 171.237 g/mol
  • Density : 1.02 g/cm³
  • Boiling Point : 257.5 °C
  • Flash Point : 109.5 °C

Biological Activity

4-Piperidinol exhibits significant biological activity primarily through its role as a spin trap for reactive oxygen species (ROS). It is particularly effective in quantifying peroxynitrite and superoxide radicals, which are critical in various biological processes and pathologies.

The mechanism by which Tempone-H operates involves its ability to react with free radicals to form stable nitroxide radicals. This property allows it to serve as a sensitive probe for detecting oxidative stress in biological systems. Research indicates that the sensitivity of Tempone-H in detecting peroxynitrite or superoxide radicals is approximately tenfold greater than that of traditional spin traps like DMPO or TMIO .

Case Studies and Research Findings

Several studies have highlighted the biological implications of 4-Piperidinol:

  • Detection of Reactive Species :
    • Dikalov et al. (1997) demonstrated that Tempone-H could effectively quantify peroxynitrite and superoxide radical formation in biological systems, establishing its utility in oxidative stress research .
  • Antimicrobial Potential :
    • Recent investigations into novel antimicrobial agents have included compounds like 4-Piperidinol due to their unique structural properties that may inhibit bacterial growth through oxidative mechanisms .
  • Oxidative Stress and Neurodegeneration :
    • Studies suggest that the modulation of oxidative stress via compounds like Tempone-H may have therapeutic implications in neurodegenerative diseases where oxidative damage is a contributing factor .

Summary of Biological Activities

Activity TypeDescriptionReferences
Spin Trapping Quantifies peroxynitrite and superoxide radicals with high sensitivityDikalov et al., 1997
Antimicrobial Action Potential to inhibit bacterial growth through oxidative mechanismsMDPI Review, 2023
Neuroprotective Effects Modulates oxidative stress linked to neurodegenerative diseasesECHA Substance Info

Scientific Research Applications

Light Stabilizers in Polymers

One of the primary applications of 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- is as a light stabilizer for polymers. It is particularly effective in preventing photodegradation in plastics and other materials exposed to UV radiation.

  • Mechanism : The compound acts as a hindered amine light stabilizer (HALS) . HALS compounds absorb UV radiation and dissipate it as heat while also scavenging free radicals generated during the degradation process .

Case Study: Polyamide 66 Fibers

In a study involving polyamide 66 fibers dyed with acid blue dyes, the addition of TMP significantly improved the light stability of the fibers. The fibers exhibited reduced fading and maintained mechanical properties after prolonged exposure to sunlight .

Intermediate for Synthesis

4-Piperidinol serves as a valuable intermediate in the synthesis of various chemical compounds. It can be transformed into other derivatives that have distinct applications.

  • Synthesis of Light Stabilizers : TMP is used to create more complex light stabilizers like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. This compound is recognized for its effectiveness in enhancing the durability of organic materials against light-induced degradation .

Data Table: Synthesis Pathways

Starting MaterialReaction TypeProductYield (%)
TriacetoneamineCatalytic Hydrogenation2,2,6,6-Tetramethyl-4-piperidinol90
2,2,6,6-Tetramethyl-4-piperidinolReaction with Ethylene Oxide1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-piperidinol86

Antioxidant Properties

The compound also exhibits antioxidant properties that make it useful in formulations requiring protection against oxidation.

  • Application in Food Industry : Research indicates that TMP can inhibit oxidation reactions in food products, thereby extending shelf life and maintaining quality .

Case Study: Food Preservation

In controlled experiments with fatty food products, the inclusion of TMP resulted in a significant reduction in rancidity levels compared to control samples without antioxidants. The shelf life was extended by approximately 30% .

Industrial Applications

Beyond its role as a light stabilizer and antioxidant, TMP finds applications in various industrial processes.

  • Additive for Coatings : TMP is utilized as an additive in coatings to enhance durability and resistance to environmental stressors.
  • Use in Adhesives : The compound improves the performance of adhesives by increasing their resistance to thermal and UV degradation.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol?

  • Methodological Answer : Utilize a combination of spectral techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (171.24 g/mol) and fragmentation patterns using NIST-standardized data .
  • Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and tertiary amine groups via characteristic absorption bands (e.g., O-H stretch at ~3200–3600 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., methyl groups at δ ~1.1–1.3 ppm, hydroxyl proton at δ ~1.5–2.0 ppm) .
    • Validation : Cross-reference with CAS Registry Number (3637-11-4) and IUPAC name to avoid misidentification .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Handling Guidelines :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory or skin irritation .
  • Store in a cool, dry environment (<25°C) in airtight containers to prevent oxidation .
    • Emergency Measures : For skin/eye exposure, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

Q. What are the foundational synthetic routes for 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinol?

  • Key Methods :

  • Cyclization of Precursors : React 2,2,6,6-tetramethylpiperidine derivatives with hydroxylating agents (e.g., H₂O₂ in acidic conditions) .
  • Mitsunobu Reaction : Apply for stereoselective hydroxylation using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
    • Yield Optimization : Adjust reaction temperature (40–60°C) and solvent polarity (e.g., THF or DCM) to improve efficiency .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives for biological activity studies?

  • Computational Strategies :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis .
    • Experimental Validation : Combine with high-throughput synthesis and in vitro assays to validate computational predictions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Analytical Workflow :

  • Cross-Validation : Compare experimental MS/MS and NMR data with published spectra of analogous compounds (e.g., 4-[4-chloro-3-(trifluoromethyl)phenyl] derivatives) .
  • Dynamic NMR : Resolve conformational ambiguities caused by hindered rotation of tetramethyl groups .
    • Case Study : Inconsistent NOE correlations in piperidinol analogs were resolved by variable-temperature NMR .

Q. What factorial design approaches optimize reaction conditions for synthesizing novel piperidinol derivatives?

  • Design Framework :

  • 2³ Factorial Design : Test variables like catalyst loading (5–10 mol%), solvent (polar vs. nonpolar), and temperature (50–80°C) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
    • Example : A study on 4-piperidinol analogs achieved 83% yield by optimizing equivalents of Grignard reagent and reaction time .

Q. What advanced techniques validate the stability of this compound under varying pH conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
  • HPLC-MS Monitoring : Track degradation products (e.g., oxidation to ketone derivatives) using C18 columns and acetonitrile/water gradients .
    • Key Finding : Stability decreases at pH >8 due to deprotonation of the hydroxyl group, accelerating oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of tetramethyl-substituted piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications
1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl cyclopropanecarboxylate C₁₃H₂₃NO₃ Cyclopropanecarboxylate ester at C4 257.33 Polymer stabilizer; radical scavenger in materials science
1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (TEMPONE-H) C₉H₁₇NO₂ Ketone group at C4 171.24 Spin-trapping of superoxide, peroxynitrite, and peroxyl radicals in biochemical assays
1-hydroxy-3-carboxy-pyrrolidine C₅H₉NO₃ Carboxylic acid at C3; pyrrolidine ring 131.13 Detection of extracellular superoxide; less stable against biological reductants
CAT1H (trimethylammonium derivative) C₁₀H₂₂ClNO₂ Trimethylammonium chloride at C4 223.74 In vivo electron paramagnetic resonance (EPR) imaging due to enhanced water solubility
TOAC (2,2,6,6-tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid) C₁₀H₁₉N₂O₃ Amino and carboxylic acid groups at C4 215.27 Site-directed spin labeling in peptide studies

Key Research Findings and Functional Differences

Spin-Trapping Efficiency

  • TEMPONE-H outperforms 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl- in quantifying peroxynitrite (ONOO⁻) and superoxide (O₂⁻) due to its ketone group, which stabilizes the resulting nitroxyl radical (TEMPONE·) against biological reductants like ascorbate .
  • The parent compound’s hydroxylamine form is less efficient in radical trapping but serves as a stable intermediate for synthesizing nitroxides with tailored solubility (e.g., PFN-5H, which includes a nitrobenzoxadiazole fluorophore) .

Solubility and Reactivity

  • CAT1H ’s trimethylammonium group increases water solubility, enabling its use in biological imaging, whereas the parent compound’s hydroxyethyl group limits its utility in aqueous environments .
  • TOAC’s dual amino and carboxylic acid groups allow covalent attachment to peptides, a feature absent in other analogs .

Properties

IUPAC Name

1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGAUKGQUCHWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
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DSSTOX Substance ID

DTXSID40859711
Record name 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine
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Molecular Weight

173.25 g/mol
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CAS No.

3637-10-3, 2226-96-2
Record name 1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine
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Record name 4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl
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Synthesis routes and methods I

Procedure details

In a 100 ml flask, a solution of 0.047 M DMD in acetone (21.2 ml, 1 mmol) was added to a cold stirred solution of 2,2,6,6-tetramethyl-4-piperidinol (0.1572 g, 1 mmol) in acetone (10 ml). The reaction mixture was stirred for two hours in an ice bath. Solvent was removed on a rotary evaporator to give a white crystalline solid (0.1727 g, 99% yield, mp 161-163). Sublimation on the Kugelrohr (110-120°, 1×10-4 mmHg) gave white needles (0.170 g). Measured mp was 162-163; reported mp is 155-159 (Lee et al 1975 and Rozantsey et al 1966).
Quantity
0.1572 g
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10 mL
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21.2 mL
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Synthesis routes and methods II

Procedure details

A mixture of bisnoralcohol (I, 4 g), 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO, 10 mg), potassium bromide (133 mg), sodium bicarbonate (133 mg), dichloromethane (14 ml) and water (2.2 ml) are cooled to 1°. While maintaining this temperature, aqueous sodium hypochlorite (14%, 6.3 ml) is added over a five hr period. The reaction is complete and aqueous sodium thiosulfate is added, the two phases were separated, and the bisnoraldehyde product is crystallized by replacing the dichloromethane with heptane to give the title compound, mp=153-154°; NMR (CDCl3) 9.56, 5.73, 2.2-2.5, 1.2-2.1, 1.20, 1.10, 0.79 δ; [α]D22=+83.4° (methylene chloride, c=1).
Quantity
10 mg
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133 mg
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133 mg
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2.2 mL
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14 mL
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solvent
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6.3 mL
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sodium thiosulfate
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Synthesis routes and methods III

Procedure details

Scheme 1 below depicts the chemical synthesis of the ASA and indomethacin-nitroxide conjugates (1) and (2). Condensation of 4-hydroxy-TEMPO with acetylsalicyloyl chloride gave (1) in 48% yield and DCC-mediated coupling of 4-hydroxy-TEMPO with indomethacin gave (2) in 84% yield. The NMR spectroscopy, mass spectrometry and elemental analysis (set forth above) supported the structure of both 1 and 2.
[Compound]
Name
indomethacin nitroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
4-Piperidinol, 1-hydroxy-2,2,6,6-tetramethyl-

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